4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Overview
Description
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 7-HYDROXY-4-METHOXY-6-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are largely related to its interactions with various biomolecules. It has been reported that this compound exhibits potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function and could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFR1, 2, and 3 . Upon binding to these receptors, it likely influences downstream signaling pathways, potentially leading to changes in gene expression .
Metabolic Pathways
Properties
IUPAC Name |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAJMZNTBJUNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580922 | |
Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-80-0 | |
Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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